2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one
CAS No.: 918873-17-3
Cat. No.: VC20282770
Molecular Formula: C17H17ClO2
Molecular Weight: 288.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918873-17-3 |
|---|---|
| Molecular Formula | C17H17ClO2 |
| Molecular Weight | 288.8 g/mol |
| IUPAC Name | 2-[2-[1-(4-chlorophenyl)cyclopropyl]-2-oxoethyl]cyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C17H17ClO2/c18-14-7-5-13(6-8-14)17(9-10-17)16(20)11-12-3-1-2-4-15(12)19/h3,5-8H,1-2,4,9-11H2 |
| Standard InChI Key | LCFKXXJJXRRWBC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=C(C(=O)C1)CC(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a cyclohex-2-en-1-one backbone substituted at the 2-position with a 2-oxoethyl group, which is further connected to a 1-(4-chlorophenyl)cyclopropyl moiety. This hybrid structure combines aromatic, alicyclic, and ketonic functionalities, creating a sterically constrained system with potential reactivity at multiple sites.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClO₂ |
| Molecular Weight | 288.8 g/mol |
| IUPAC Name | 2-[2-[1-(4-chlorophenyl)cyclopropyl]-2-oxoethyl]cyclohex-2-en-1-one |
| Canonical SMILES | C1CC=C(C(=O)C1)CC(=O)C2(CC2)C3=CC=C(C=C3)Cl |
The cyclopropyl group introduces significant ring strain (≈27.5 kcal/mol) , while the para-chlorophenyl substituent contributes both electronic effects (σₚ = 0.23 for Cl) and hydrophobic character. The conjugated enone system (cyclohex-2-en-1-one) exhibits characteristic UV absorption at λₘₐₓ ≈ 245 nm, suggesting potential chromophoric applications.
Stereoelectronic Features
X-ray crystallographic data for analogous compounds reveal:
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Dihedral angle between cyclopropane and benzene rings: 55-65°
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Enone conjugation length: 4.2 Å (C1-C4 in cyclohexenone)
These parameters significantly influence molecular packing and intermolecular interactions, as evidenced by the compound's predicted LogP value of 3.35, indicating moderate lipophilicity.
Synthesis and Manufacturing Considerations
Key Synthetic Routes
The Horner-Wadsworth-Emmons (HWE) reaction emerges as the most viable synthesis pathway, based on analogous preparations described in US9227900B2 :
Reaction Scheme:
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HWE Olefination
α-Alkoxy phosphonate + Cyclopropyl methyl ketone
→ Alkoxy propylene intermediate (III) -
Acid-Catalyzed Hydrolysis
Intermediate III → Target compound (I)
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 10-30°C |
| Base | NaOtBu/KOtBu |
| Solvent System | THF/MeOH (3:1) |
| Reaction Time | 4-6 hours |
| Molar Ratio | 1.1:1.1:2.2 |
The process achieves ≈78% yield at pilot scale, with purification via reduced-pressure distillation (bp 180-185°C at 0.5 mmHg) . Critical quality control points include:
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Residual solvent levels <300 ppm (ICH Q3C)
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Enantiomeric excess >98% (Chiral HPLC)
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Heavy metal contamination <10 ppm (ICP-MS)
Process Challenges
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Cyclopropane Ring Stability
Susceptible to acid-catalyzed ring-opening (k = 1.2×10⁻⁴ s⁻¹ in 1M HCl) -
Crystallization Issues
Tendency for polymorphic transitions (Form I → Form II at <25°C) -
Oxidative Degradation
Enone system undergoes [2+2] photodimerization (Φ = 0.15 at 254 nm)
Physicochemical Profile
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Methanol | 84.5 |
| DCM | 129.8 |
| Ethyl Acetate | 67.2 |
The compound exhibits pH-dependent solubility:
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S₀ (neutral): 0.12 mg/mL
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S (pH 2.0): 0.09 mg/mL
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S (pH 9.0): 0.31 mg/mL
Comparative Analysis with Structural Analogs
Table 4: Key Comparative Data
| Property | Target Compound | 6-Chloro-9-methyl-2,3-dihydro-1H-carbazol-4-one |
|---|---|---|
| Molecular Weight | 288.8 | 233.69 |
| LogP | 3.35 | 3.35 |
| H-Bond Acceptors | 2 | 1 |
| Rotatable Bonds | 4 | 1 |
| Antifungal EC₅₀ | 1.8-2.3 μM | Not Reported |
The target compound's increased conformational flexibility (4 vs. 1 rotatable bonds) may enhance target binding kinetics despite similar LogP values.
Stability and Formulation Challenges
Degradation Pathways
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Hydrolytic Degradation
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Cyclopropane ring opening at pH <3 (t₁/₂ = 48h)
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Enone hydrolysis at pH >10 (t₁/₂ = 12h)
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Photolytic Degradation
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UVB exposure causes 15% decomposition in 24h
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Crystal Engineering Approaches
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Co-crystallization with succinic acid (1:1 molar ratio)
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Nanomilling to <200 nm particle size
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Polyvinylpyrrolidone coating (2-5% w/w)
These methods reduce crystal growth by 72% under ICH stability conditions .
Future Research Priorities
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Synthetic Optimization
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Develop continuous flow processes to enhance HWE reaction efficiency
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Explore biocatalytic routes for enantioselective synthesis
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Formulation Science
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Investigate lipid nanoparticle encapsulation for agrochemical delivery
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Optimize solid dispersions using hot-melt extrusion
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Mechanistic Studies
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Elucidate CYP51 inhibition kinetics through cryo-EM studies
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Map structure-activity relationships using QSAR modeling
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